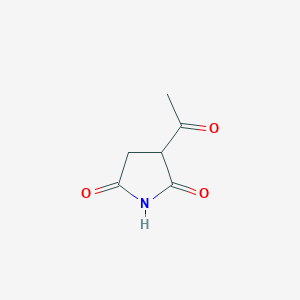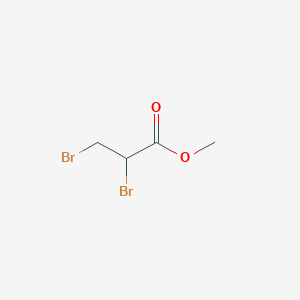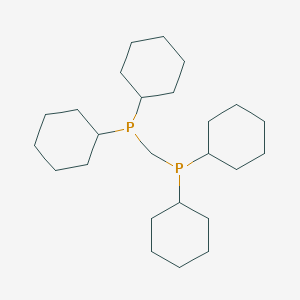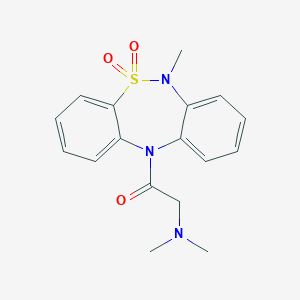
6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide, also known as Dimebon, is a small molecule drug that has been studied extensively due to its potential therapeutic applications. Originally developed as an antihistamine, Dimebon has been found to have neuroprotective, cognitive-enhancing, and anti-aging effects.
Mecanismo De Acción
The exact mechanism of action of 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide is not fully understood. It has been proposed that 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide may act by inhibiting the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease. It has also been suggested that 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide may act by enhancing mitochondrial function and reducing oxidative stress, which are important factors in neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of enzymes involved in energy metabolism and to increase the levels of certain neurotransmitters. It has also been found to reduce the levels of inflammatory cytokines and to increase the levels of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide in lab experiments include its well-established safety profile and its ability to cross the blood-brain barrier. However, the limitations of using 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide include its relatively low potency and its lack of selectivity for specific targets.
Direcciones Futuras
There are several potential future directions for the study of 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide. One area of research is the development of more potent and selective analogs of 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide that can target specific pathways involved in neurodegenerative diseases. Another area of research is the investigation of the effects of 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide on other diseases, such as cancer and diabetes. Finally, the potential use of 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide as a cognitive enhancer in healthy individuals is an area of interest for future research.
Métodos De Síntesis
The synthesis of 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide involves a multistep process that starts with the reaction of 2-nitrobenzaldehyde with 3-methyl-1,2,4-triazole to form 2-(3-methyl-1,2,4-triazol-5-yl)benzaldehyde. This intermediate is then reacted with 2-aminobenzoic acid to form the key intermediate, 6,11-dihydro-11-((2-(3-methyl-1,2,4-triazol-5-yl)phenyl)amino)dibenzo[c,f][1,2,5]thiadiazepine 5,5-dioxide. The final step involves the reaction of this intermediate with N,N-dimethylformamide dimethyl acetal to form 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide.
Aplicaciones Científicas De Investigación
6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have neuroprotective effects in animal models of Alzheimer's disease, Huntington's disease, and Parkinson's disease. It has also been found to improve cognitive function in animal models of aging and in patients with Alzheimer's disease. In addition, 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide has been shown to have anti-inflammatory and anti-oxidant effects.
Propiedades
Número CAS |
128377-70-8 |
|---|---|
Nombre del producto |
6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide |
Fórmula molecular |
C17H19N3O3S |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
2-(dimethylamino)-1-(6-methyl-5,5-dioxobenzo[c][1,2,5]benzothiadiazepin-11-yl)ethanone |
InChI |
InChI=1S/C17H19N3O3S/c1-18(2)12-17(21)20-14-9-5-4-8-13(14)19(3)24(22,23)16-11-7-6-10-15(16)20/h4-11H,12H2,1-3H3 |
Clave InChI |
HHTWCWCZKQRKRJ-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N(C3=CC=CC=C3S1(=O)=O)C(=O)CN(C)C |
SMILES canónico |
CN1C2=CC=CC=C2N(C3=CC=CC=C3S1(=O)=O)C(=O)CN(C)C |
Otros números CAS |
128377-70-8 |
Sinónimos |
6-MDTD 6-methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



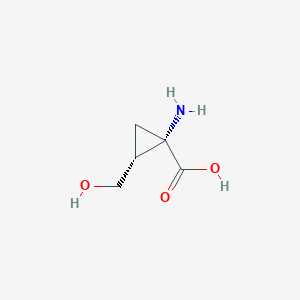
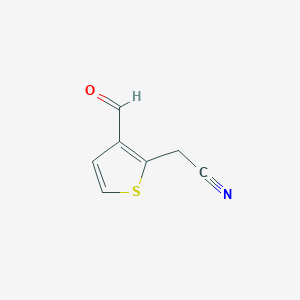
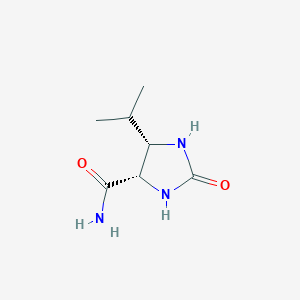
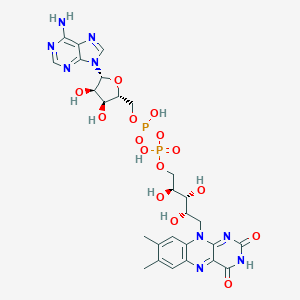
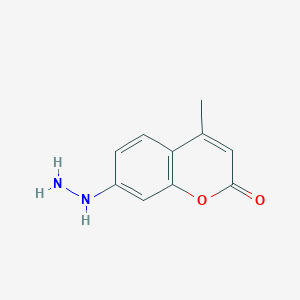
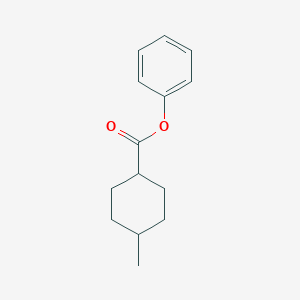
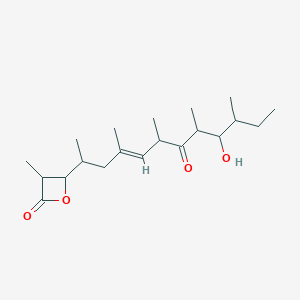
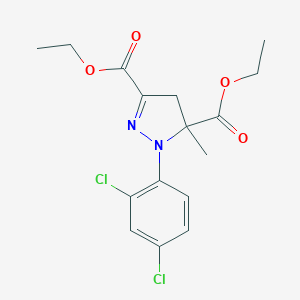
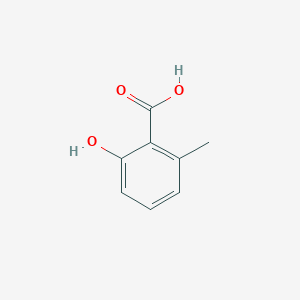
![4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B161884.png)
